molecular formula C16H20N4O4 B5659207 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide

Cat. No. B5659207
M. Wt: 332.35 g/mol
InChI Key: VOTDWOIVHCXWCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide involves linear synthesis techniques, characterized by the formation of oxadiazole rings, a common feature in medicinal chemistry due to their biological activities. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their biological activities, showing potential in various therapeutic areas (Vinayak et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings, such as 1,3,4-oxadiazoles, is critical for their biological function. Studies on the conformational polymorphs of related compounds have shown that different polymorphic forms can exist, influencing the compound's interactions and stability (Shishkina et al., 2021). Such structural diversity is essential for understanding the physical and chemical properties of these compounds.

Chemical Reactions and Properties

The chemical reactivity of oxadiazole-containing compounds is influenced by their structure. For example, cyclopropane-based compounds exhibit unique reactivity patterns due to their conformational restrictions, leading to selectivity in chemical reactions (Kazuta et al., 2003). These properties are crucial for designing compounds with specific biological activities.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline forms, are vital for the compound's application. Studies on similar compounds reveal the importance of these properties in determining the compound's stability and suitability for further development (Chigorina et al., 2019).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as their acidity, basicity, and reactivity towards various reagents, are critical for their biological application. The electrophilic and nucleophilic centers within these molecules influence their interactions with biological targets, impacting their therapeutic potential (Rehman et al., 2016).

properties

IUPAC Name

N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-19(9-7-13-17-15(24-18-13)11-5-6-11)14(21)10-20-8-3-4-12(23-2)16(20)22/h3-4,8,11H,5-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTDWOIVHCXWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NOC(=N1)C2CC2)C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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